molecular formula C6H8O2 B068105 (S)-2-Methyl-2H-pyran-4(3H)-one CAS No. 190912-15-3

(S)-2-Methyl-2H-pyran-4(3H)-one

Cat. No. B068105
CAS RN: 190912-15-3
M. Wt: 112.13 g/mol
InChI Key: QQOGPTKWBZTBHM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methyl-2H-pyran-4(3H)-one, also known as S-Methyl-γ-butyrolactone, is a chemical compound that has been extensively studied for its potential applications in various fields of research. It is a chiral molecule that is commonly used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-2H-pyran-4(3H)-one is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective effects, which may be attributed to its ability to increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-2-Methyl-2H-pyran-4(3H)-one in lab experiments include its high stereoselectivity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle chiral compounds.

Future Directions

There are several potential future directions for research on (S)-2-Methyl-2H-pyran-4(3H)-one, including the development of novel synthetic methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its biological activities and mechanisms of action. Additionally, further studies are needed to elucidate the structure-activity relationships of this compound and its derivatives, as well as to explore its potential applications in other fields of research, such as materials science and catalysis.

Synthesis Methods

The synthesis of (S)-2-Methyl-2H-pyran-4(3H)-one can be achieved through various methods, including the use of chiral catalysts or enzymes. One of the most commonly used methods involves the reaction of diethyl malonate with ethyl vinyl ether in the presence of a chiral catalyst such as (S)-proline.

Scientific Research Applications

(S)-2-Methyl-2H-pyran-4(3H)-one has been extensively studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of other compounds, such as chiral lactones and amino acids.

properties

CAS RN

190912-15-3

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m0/s1

InChI Key

QQOGPTKWBZTBHM-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=CO1

SMILES

CC1CC(=O)C=CO1

Canonical SMILES

CC1CC(=O)C=CO1

synonyms

4H-Pyran-4-one,2,3-dihydro-2-methyl-,(2S)-(9CI)

Origin of Product

United States

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